1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine

Lipophilicity LogP Membrane permeability

1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine (CAS 1368939-84-7) is a heterocyclic building block comprising a piperazine ring linked via a methylene bridge to a 5-methyl-1,3-oxazole moiety. With molecular formula C₉H₁₅N₃O and molecular weight 181.23 g·mol⁻¹ , it belongs to the oxazolylmethyl-piperazine class that serves as a versatile intermediate for kinase inhibitor programs and central-nervous-system (CNS) receptor-targeted libraries.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13201725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=CN=C(O1)CN2CCNCC2
InChIInChI=1S/C9H15N3O/c1-8-6-11-9(13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
InChIKeyLVWBNRIUZQDGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine – Structural and Physicochemical Baseline for Research Procurement


1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine (CAS 1368939-84-7) is a heterocyclic building block comprising a piperazine ring linked via a methylene bridge to a 5-methyl-1,3-oxazole moiety. With molecular formula C₉H₁₅N₃O and molecular weight 181.23 g·mol⁻¹ , it belongs to the oxazolylmethyl-piperazine class that serves as a versatile intermediate for kinase inhibitor programs and central-nervous-system (CNS) receptor-targeted libraries. Its substitution pattern—incorporating an electron-rich oxazole and a methyl group at the 5-position—differentiates it from simpler oxazole-piperazine hybrids and directly influences lipophilicity, hydrogen-bonding capacity, and synthetic derivatization options.

Why 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine Cannot Be Trivially Replaced by In-Class Analogs


Piperazine-containing molecules are recognized as privileged scaffolds in drug discovery because modest changes to the N-substituent or heterocycle partner can drastically alter basicity, lipophilicity, and target-binding profiles [1]. For 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine, both the 5-methyl group on the oxazole ring and the methylene spacer between the two heterocycles contribute to conformational flexibility and electronic distribution that differ meaningfully from des-methyl, dihydro-oxazole, or piperidine analogs. Substituting one oxazolylmethyl-piperazine with another without accounting for these physicochemical and synthetic differences risks introducing unintended solubility, reactivity, or biological-activity shifts. The quantitative comparisons below establish where this compound departs from its closest structural neighbors and why that departure matters for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine Relative to Key Comparators


Lipophilicity Advantage Over the Des-Methyl Oxazole Analog

The 5-methyl group on the oxazole ring increases lipophilicity by approximately 0.79 log units compared with the des-methyl analog 1-[(1,3-oxazol-2-yl)methyl]piperazine. The target compound shows a predicted LogP of 0.39 , whereas the des-methyl compound has an XLogP3 of −0.4 [1]. This difference exceeds the commonly accepted threshold (0.5 log units) for a biologically meaningful change in partition coefficient.

Lipophilicity LogP Membrane permeability

Enhanced Hydrogen-Bonding and Basicity Profile Relative to the Piperidine Analog

The piperazine ring in the target compound provides two basic nitrogen sites (experimental pKa₁ ≈ 5.5, pKa₂ ≈ 9.67) [1] and one hydrogen-bond donor, in contrast to the single basic nitrogen of the piperidine analog 4-(5-methyl-1,3-oxazol-2-yl)piperidine (piperidine conjugate-acid pKa ≈ 11.22) [2] and zero hydrogen-bond donors. The lower pKa of the piperazine N4 nitrogen (9.67 vs. 11.22) means the target compound is 35-fold less basic at that position, which can alter salt formation, solubility-pH profiles, and ionization state at physiological pH.

Basicity pKa Hydrogen-bond donors

Direct Alkylation Synthetic Route Enabled by 2-(Bromomethyl)-5-methyloxazole

The target compound can be prepared in a single-step nucleophilic substitution between piperazine and commercially available 2-(bromomethyl)-5-methyloxazole. This route mirrors the well-established reactivity of 2-(halomethyl)oxazoles with amines, which proceeds under mild conditions and avoids protecting-group chemistry [1]. In contrast, the piperidine analog 4-(5-methyl-1,3-oxazol-2-yl)piperidine typically requires a cross-coupling or cyclization strategy that involves additional steps and metal catalysts.

Synthetic accessibility Bromomethyl oxazole Alkylation

Commercial Purity and Storage Standardization vs. Piperidine Analog

Both the target compound and its piperidine analog are commercially supplied at a minimum purity of 95% . However, the target compound is listed without special storage constraints beyond standard ambient conditions, whereas the piperidine analog carries an explicit long-term storage requirement of a cool, dry place, implying higher hygroscopicity or thermal sensitivity.

Purity Storage stability Commercial availability

Recommended Application Scenarios for 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine Based on Quantitative Differentiation Evidence


CNS-Focused Fragment and Lead-Like Library Design

With a predicted LogP of 0.39—significantly higher than the des-methyl analog—this compound aligns with the lipophilicity window (LogP 0–3) frequently targeted for CNS drug candidates . Its improved membrane permeability relative to the des-methyl oxazole-piperazine makes it a more suitable starting point for blood–brain-barrier penetrant compound collections.

Kinase Inhibitor Scaffold with Tunable Basicity

The piperazine moiety provides an additional hydrogen-bond donor and a secondary basic nitrogen (pKa₂ 9.67) that can engage the hinge region of kinase active sites [1]. This contrasts with the piperidine analog, which lacks the H-bond donor and exhibits higher basicity, offering a differentiated interaction profile for ATP-competitive inhibitor design.

High-Throughput Parallel Synthesis Campaigns

The single-step SN2 alkylation route using 2-(bromomethyl)-5-methyloxazole enables rapid, catalyst-free diversification [2]. This simplifies parallel library production compared with piperidine analogs that require multi-step sequences, reducing cycle time and cost in medicinal chemistry hit-expansion programs.

Compound Management and Long-Term Inventory Programs

Equivalent commercial purity (95%) combined with the absence of specialized cold or desiccated storage requirements simplifies compound handling and reduces the likelihood of storage-induced degradation . This makes the compound a robust choice for centralized compound-repository workflows serving multiple project teams.

Quote Request

Request a Quote for 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.